6-Bromoimidazo[1,2-A]pyridine-2-ethanamine
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Overview
Description
6-Bromoimidazo[1,2-A]pyridine-2-ethanamine is a heterocyclic compound that features a bromine atom attached to the imidazo[1,2-A]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, are important in the field of pharmaceutical chemistry, acting as potential sedatives, anticonvulsants, anxiolytics, and hypnotics .
Mode of Action
Some derivatives of this compound have shown remarkable anticonvulsant properties . Particularly, compounds carrying hydrogen bond donor groups, such as hydroxyl and amine moieties, exhibited complete protection against seizure .
Biochemical Pathways
It’s known that the compound’s anticonvulsant activity could be related to its effect on neuronal hyperexcitability and hypersynchronous neuronal firing, which are characteristic features of epilepsy .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine typically involves the cyclization of 5-bromo-2-aminopyridine with ethyl bromopyruvate. This reaction is facilitated by the presence of a base, such as potassium carbonate, and is carried out under reflux conditions. The resulting product is then subjected to further functionalization to introduce the ethanamine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-A]pyridine-2-ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
The major products formed from these reactions include substituted imidazo[1,2-A]pyridines, N-oxides, and dehalogenated derivatives, which can be further utilized in the synthesis of various bioactive compounds .
Scientific Research Applications
6-Bromoimidazo[1,2-A]pyridine-2-ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-A]pyridine: Lacks the ethanamine group but shares the core structure.
2-Aminoimidazo[1,2-A]pyridine: Contains an amino group instead of the bromine atom.
6-Chloroimidazo[1,2-A]pyridine-2-ethanamine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
6-Bromoimidazo[1,2-A]pyridine-2-ethanamine is unique due to the presence of both the bromine atom and the ethanamine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile functionalization and the potential to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7/h1-2,5-6H,3-4,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOBAWMJIHVRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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